![molecular formula C16H13ClN4OS B11999206 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)
4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a triazole ring, a chlorophenyl group, and a methoxyphenyl group, contributes to its potential in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Condensation Reaction: The triazole derivative is then subjected to a condensation reaction with 3-chlorobenzaldehyde and 4-methoxyaniline in the presence of an acid catalyst like acetic acid. This step forms the Schiff base linkage (methylideneamino group).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding amine and aldehyde.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits antimicrobial and antifungal activities. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains.
Medicine
In medicine, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific molecular targets.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with cellular targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The Schiff base linkage allows for interactions with nucleophilic sites in proteins, potentially disrupting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for further functionalization, while the methoxyphenyl group contributes to its biological activity.
Propriétés
Formule moléculaire |
C16H13ClN4OS |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
4-[(E)-(3-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4OS/c1-22-14-7-5-12(6-8-14)15-19-20-16(23)21(15)18-10-11-3-2-4-13(17)9-11/h2-10H,1H3,(H,20,23)/b18-10+ |
Clé InChI |
HXKUZVKLHRESLR-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11999137.png)
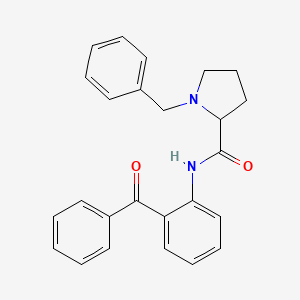
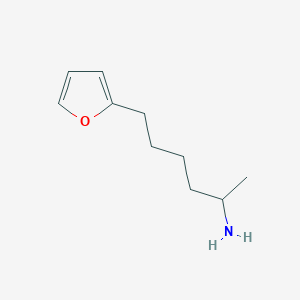
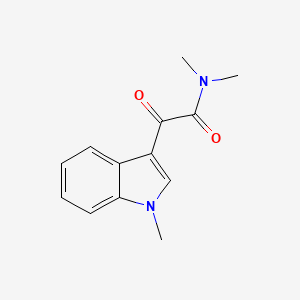
![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
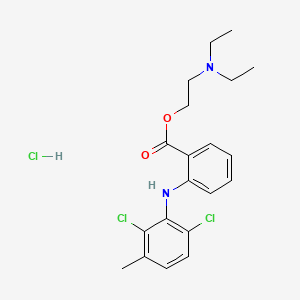
![methyl 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11999174.png)
![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)



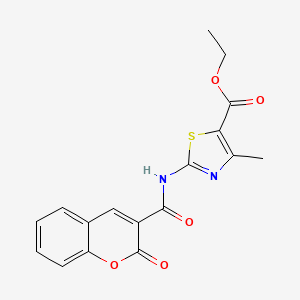
![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)
